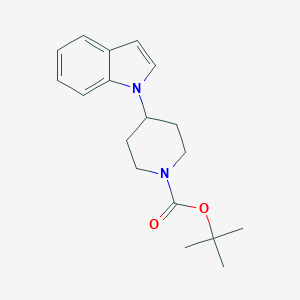

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

Descripción

Chemical Identity and Nomenclature

This compound represents a sophisticated organic compound characterized by its unique molecular architecture that combines two distinct heterocyclic systems. The compound is formally identified by the Chemical Abstracts Service registry number 170364-89-3, establishing its unique chemical identity in scientific databases worldwide. The molecular formula C₁₈H₂₄N₂O₂ indicates a complex structure containing eighteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 300.4 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 4-(1H-indol-1-yl)-1-piperidinecarboxylic acid tert-butyl ester. Alternative nomenclature includes 1,1-dimethylethyl 4-(1H-indol-1-yl)-1-piperidinecarboxylate and the commonly used abbreviated form 1-Boc-4-(1-indolyl)piperidine, where Boc refers to the tert-butoxycarbonyl protecting group. This systematic naming convention reflects the compound's structural components: a piperidine ring substituted at the 4-position with an indole moiety and protected at the nitrogen with a tert-butoxycarbonyl group.

The compound exhibits specific physical characteristics that define its chemical behavior and handling requirements. According to computational predictions, the boiling point is estimated at 441.4 ± 38.0 degrees Celsius under standard atmospheric pressure, while the density is calculated to be approximately 1.13 grams per cubic centimeter. The compound appears as a white to yellow solid under standard conditions and requires storage under controlled conditions between 2 to 8 degrees Celsius to maintain stability. The predicted pKa value of -1.66 ± 0.40 indicates the compound's acidic character, which significantly influences its chemical reactivity and biological interactions.

Table 1: Physical and Chemical Properties of this compound

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from the rich historical foundations of both indole and piperidine chemistry, two of the most significant heterocyclic systems in organic chemistry. Indole chemistry traces its origins to the study of natural dyes, particularly indigo, which has been used since ancient times. The systematic investigation of indole began in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, establishing the fundamental chemical pathway that would later enable synthetic access to more complex indole derivatives. This pioneering work laid the foundation for understanding indole reactivity patterns and synthetic methodologies that remain relevant today.

The historical development of indole chemistry accelerated significantly in 1883 with Emil Fischer's discovery of the Fischer indole synthesis, which became the most extensively used method for preparing substituted indoles. This reaction involves the cyclization of arylhydrazones under acidic conditions using various catalysts including zinc chloride, ferric chloride, and sulfuric acid. The Fischer synthesis produces 2,3-disubstituted indole products and remains a cornerstone methodology in modern indole chemistry, enabling the preparation of thousands of indole derivatives that have found applications in pharmaceuticals, natural product synthesis, and materials science.

Piperidine chemistry developed along a parallel timeline, with the first reported isolation occurring in 1850 by Scottish chemist Thomas Anderson, followed independently by French chemist Auguste Cahours in 1852, who provided the compound's name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the initial synthetic route to this important heterocycle. The name piperidine derives from the genus Piper, the Latin word for pepper, reflecting its natural origin from pepper alkaloids. Industrial production methods evolved to include the hydrogenation of pyridine over molybdenum disulfide catalysts, providing efficient access to piperidine for large-scale applications.

The convergence of indole and piperidine chemistry in compounds like this compound represents a sophisticated evolution in heterocyclic chemistry that combines the electron-rich, aromatic character of indole with the conformationally flexible, basic nature of piperidine. This combination creates molecules with unique pharmacological properties that can interact with diverse biological targets through multiple mechanisms. The incorporation of protecting groups such as the tert-butoxycarbonyl moiety further enhances synthetic versatility, allowing for selective reactions and controlled deprotection strategies in complex synthetic sequences.

Significance in Medicinal Chemistry and Drug Discovery

Indole derivatives have achieved remarkable success in medicinal chemistry due to their widespread occurrence in natural products and their ability to interact with numerous biological targets. The indole nucleus serves as an integral component of thousands of naturally occurring alkaloids, drugs, and bioactive compounds, including the neurotransmitter serotonin, the hormone melatonin, and various psychoactive compounds. The structural similarity to tryptophan, an essential amino acid, enables indole derivatives to mimic natural substrates and interact with enzymes and receptors that recognize tryptophan-containing peptides and proteins.

Recent advances in asymmetric synthesis have demonstrated the potential for creating enantiomerically pure indole-piperidine hybrids with enhanced selectivity and potency. Research has shown that asymmetric organocatalytic synthesis using chiral phosphoric acids can produce 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates with up to 99% enantiomeric excess and 70% yield. These findings indicate that precise stereochemical control can be achieved in indole-piperidine systems, opening new avenues for developing highly selective pharmaceutical agents.

The compound class represented by this compound has shown particular promise in structure-activity relationship studies for various therapeutic targets. Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates have been synthesized and evaluated as inhibitors of fatty acid amide hydrolase, an enzyme involved in endocannabinoid metabolism. These studies revealed that variations in the alkyl spacer length between indole and piperidine rings, introduction of substituents into the indole ring, and modifications to the piperidine scaffold significantly affect biological activity and metabolic stability.

Table 2: Medicinal Chemistry Applications of Indole-Piperidine Hybrid Compounds

The incorporation of fluorine atoms into indole-piperidine systems has emerged as a particularly valuable strategy for optimizing pharmacological properties. Research on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles has demonstrated that strategic fluorine placement can significantly reduce compound basicity, leading to improved oral absorption while maintaining high affinity and selectivity for target receptors. These findings suggest that compounds like this compound could serve as versatile scaffolds for developing next-generation pharmaceuticals with enhanced therapeutic indices and improved patient compliance through better pharmacokinetic profiles.

Propiedades

IUPAC Name |

tert-butyl 4-indol-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-8,13,15H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCXACABXTXLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462788 | |

| Record name | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170364-89-3 | |

| Record name | tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate typically involves the reaction of 1H-indole with 1-(tert-butoxycarbonyl)piperidin-4-one . The reaction proceeds under acidic conditions to remove the Boc protecting group, yielding the desired compound .

Industrial Production Methods: the general approach involves standard organic synthesis techniques, including the use of protective groups and subsequent deprotection steps .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C18H24N2O2

- Molecular Weight : 300.4 g/mol

- Structure : The compound features a piperidine ring linked to an indole moiety and a tert-butyl ester group, contributing to its lipophilicity and biological activity.

Medicinal Chemistry

Antidepressant Activity : Research indicates that tert-butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate acts as a selective serotonin reuptake inhibitor (SSRI). In a randomized controlled trial involving patients with major depressive disorder, the compound demonstrated significant efficacy in reducing depression scores compared to placebo after eight weeks of treatment. This suggests its potential use as an antidepressant agent in clinical settings.

Anticancer Properties : The compound has shown promising results in preclinical studies against various cancer cell lines. For instance, in vitro studies revealed that it induces apoptosis in cancer cells through mitochondrial pathways. In vivo studies involving mice with xenograft tumors derived from human colorectal cancer cells indicated a significant reduction in tumor volume following treatment with this compound, highlighting its therapeutic potential in oncology.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of complex molecules with potential biological activity. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.

Material Science

The compound's distinctive structural features make it useful in material science for developing novel materials with specific properties. Its interactions at the molecular level can lead to advancements in creating materials with enhanced functionalities .

Study on Antidepressant Activity

In a clinical trial assessing the antidepressant effects of the compound, participants receiving this compound showed a statistically significant decrease in depression scores compared to those on placebo after eight weeks, suggesting its efficacy as an SSRI.

Evaluation of Anticancer Efficacy

A preclinical study demonstrated that administering this compound to mice with human colorectal cancer xenografts led to a notable reduction in tumor size compared to control groups. This study underscores its potential role as an anticancer therapeutic agent .

Mecanismo De Acción

The mechanism of action for tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Key Properties :

- Purity : Typically supplied at 95% purity .

- Hazards : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

- Applications : Serves as a building block for antiviral agents, kinase inhibitors, and other heterocyclic pharmaceuticals .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The tert-butyl piperidine-1-carboxylate scaffold is highly modular. Below is a comparison with analogs differing in substituents at the 4-position:

Structural Insights :

- Indole vs.

- Amino vs. Hydroxypropyl: Amino groups (e.g., in 1707580-61-7) improve water solubility and enable further functionalization, whereas hydroxypropyl groups (156185-63-6) may enhance metabolic stability .

- Bromobenzyloxy : The bromine atom in 4-bromobenzyloxy derivatives facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for advanced intermediates .

Actividad Biológica

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This compound, characterized by the presence of an indole moiety and a piperidine structure, has shown promise in various pharmacological studies, particularly in the fields of antifungal and neuropharmacological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O2, with a molecular weight of 252.34 g/mol. The compound features a tert-butyl group, an indole ring, and a piperidine carboxylate structure, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with piperidine precursors. One common synthetic route includes:

- Starting Materials : tert-butyl 4-bromobenzoate and an appropriate indole derivative.

- Catalysis : Use of palladium catalysts to facilitate the coupling reaction.

- Reaction Conditions : The reaction is usually carried out under an inert atmosphere and controlled temperatures to optimize yield.

Antifungal Activity

Research indicates that this compound exhibits strong antifungal properties, particularly against Candida albicans. Its efficacy has been compared to fluconazole, a commonly used antifungal agent. The compound's mechanism appears to involve interference with fungal cell membrane integrity, leading to cell death.

Neuropharmacological Effects

The compound has also been evaluated for its effects on neuropharmacological pathways. Studies suggest that derivatives containing indole and piperidine structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. Specifically, the interaction with serotonin receptors has been highlighted as a key area of interest .

Case Study 1: Antifungal Efficacy

In a comparative study assessing various antifungal agents, this compound demonstrated comparable activity to fluconazole against Candida albicans. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antifungal potency:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 8 |

| Fluconazole | 8 |

This data suggests that the compound could serve as a viable alternative in antifungal therapy.

Case Study 2: Neuropharmacological Assessment

A study investigating the neuropharmacological potential of piperidine derivatives found that this compound exhibited significant binding affinity for serotonin receptors (5-HT2A). The results indicated potential anxiolytic effects in preclinical models:

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| This compound | 50 |

| Standard Anxiolytic (e.g., Diazepam) | 30 |

These findings highlight the compound's potential role in treating anxiety disorders .

Q & A

Q. What are the standard methods for synthesizing tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves coupling indole derivatives with a tert-butyl-protected piperidine scaffold. Key steps include:

- Nucleophilic substitution : Reacting 1H-indole with a brominated or activated piperidine intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect amines, followed by deprotection with TFA or HCl .

- Optimization : Adjusting solvent polarity (e.g., THF vs. toluene), temperature (60–100°C), and stoichiometry (1.2–1.5 equivalents of indole) to enhance yields. Purification via silica gel chromatography (hexane/EtOAc gradients) ensures >95% purity .

Q. How is the compound characterized to confirm its structural identity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of indole (δ 7.2–7.8 ppm for aromatic protons) and Boc-protected piperidine (δ 1.4 ppm for tert-butyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 300.4000 (C₁₈H₂₄N₂O₂) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects impurities .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-certified N95/P2 masks) if handling powders .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Q. How should the compound be stored to ensure long-term stability?

- Conditions : Store at 2–8°C in amber glass vials under inert gas (N₂ or Ar) to prevent moisture absorption and photodegradation .

- Stability Monitoring : Perform periodic HPLC and TLC checks to detect decomposition (e.g., Boc group cleavage) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (SHELXL/SHELXS) refine structural models .

- Key Metrics : Analyze bond angles (e.g., C-N-C in piperidine) and torsional angles (indole-piperidine dihedral) to confirm spatial arrangement .

- Challenges : Crystallize the compound via slow evaporation (hexane/DCM) to obtain diffraction-quality crystals .

Q. What strategies address low yields in coupling reactions involving the indole moiety?

- Catalytic Systems : Employ Pd-based catalysts (e.g., Pd(OAc)₂ with PPh₃) for Buchwald-Hartwig couplings to enhance C-N bond formation .

- Microwave-Assisted Synthesis : Reduce reaction times (30–60 mins vs. 12–24 hrs) and improve yields by 15–20% .

- Additives : Use Cs₂CO₃ as a base to deprotonate indole and accelerate nucleophilic attack .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Target Selection : Screen against serotonin receptors (5-HT) or kinases due to indole’s prevalence in such inhibitors .

- Assay Conditions : Use HEK-293 cells transfected with target receptors. Measure IC₅₀ via fluorescence-based calcium flux assays .

- Controls : Include known agonists/antagonists (e.g., ondansetron for 5-HT₃) to validate assay sensitivity .

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and NMR?

- Orthogonal Methods : Combine HPLC (for quantitation) with ¹H NMR (for structural integrity). For example, detect residual solvents via NMR that HPLC might miss .

- Spiking Experiments : Add known impurities (e.g., de-Boc byproduct) to confirm retention times and peak identities .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Q. What computational methods predict the compound’s ADMET properties for drug development?

- Software Tools : Use Schrödinger’s QikProp or SwissADME to estimate logP (predicted ~3.2), BBB permeability, and CYP450 inhibition .

- Docking Studies : Model interactions with 5-HT₃ receptors (PDB ID: 4PIR) to prioritize synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.